molecular formula C15H13ClFN3O B12423702 N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide

N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide

Cat. No.: B12423702
M. Wt: 305.73 g/mol
InChI Key: OVRPUVGBRNDNAS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nec-4 is a tricyclic derivative known for its potent inhibition of receptor-interacting protein kinase 1 (RIP1). This compound has garnered significant attention due to its ability to inhibit necroptosis, a form of programmed cell death that is distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory, neurodegenerative, and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nec-4 is synthesized through a series of chemical reactions involving the formation of a tricyclic structure. The synthesis typically begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the tricyclic core.

Industrial Production Methods

While specific industrial production methods for Nec-4 are not widely documented, the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution, cyclization, and purification through chromatography. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nec-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Nec-4 with modified functional groups, which can exhibit different levels of inhibitory activity against RIP1 .

Scientific Research Applications

Nec-4 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of RIP1 and its role in necroptosis.

    Biology: Employed in cellular studies to investigate the mechanisms of necroptosis and its regulation.

    Medicine: Explored as a potential therapeutic agent for diseases involving necroptosis, such as neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting necroptosis pathways.

Mechanism of Action

Nec-4 exerts its effects by inhibiting the kinase activity of RIP1. This inhibition prevents the formation of the necrosome, a protein complex that is essential for the execution of necroptosis. By blocking RIP1, Nec-4 effectively halts the downstream signaling events that lead to cell death. The molecular targets involved include RIP1, RIP3, and mixed lineage kinase domain-like protein (MLKL) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nec-4

Nec-4 is unique in its slightly better competitive inhibition compared to other similar compounds like Nec-1 and Nec-3. It has a lower inhibition constant (K_i) and a higher inhibitory concentration (IC50), making it a more effective inhibitor in certain contexts. Additionally, Nec-4’s binding likely overlaps with both Nec-1 and Nec-3 binding sites, providing a broader inhibitory profile .

Properties

Molecular Formula

C15H13ClFN3O

Molecular Weight

305.73 g/mol

IUPAC Name

N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-5-cyano-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C15H13ClFN3O/c1-9(14-11(16)4-3-5-12(14)17)19-15(21)13-7-6-10(8-18)20(13)2/h3-7,9H,1-2H3,(H,19,21)/t9-/m0/s1

InChI Key

OVRPUVGBRNDNAS-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.